E4CPG, or ethyl-4-carboxyphenylglycine, is a compound that has garnered attention in pharmacological research, particularly for its role as a modulator of metabotropic glutamate receptors. This compound is classified within the family of phenylglycine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in neurological disorders.
E4CPG is synthesized from specific precursors through established organic chemistry methods. The synthesis typically involves the reaction of substituted acetophenones or propiophenones followed by acid hydrolysis of intermediates such as hydantoins. The compound has been characterized and purified using techniques like ion-exchange chromatography and crystallization from suitable solvents .
E4CPG is classified as a metabotropic glutamate receptor modulator, specifically targeting group II receptors. These receptors play significant roles in neurotransmission and are implicated in various neurological conditions, making E4CPG a compound of interest for pharmacological studies.
The synthesis of E4CPG follows a multi-step process:
The synthesis process has been optimized to ensure high yields and purity of E4CPG. Characterization techniques such as nuclear magnetic resonance spectroscopy and elemental analysis confirm the structure and purity of the synthesized compound .
E4CPG participates in several chemical reactions primarily involving its carboxylic acid group, which can engage in esterification or amidation reactions under appropriate conditions.
In biological contexts, E4CPG acts as an antagonist at metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity. Its interactions with these receptors have been characterized through radiolabeled binding assays and electrophysiological studies .
E4CPG functions primarily as an antagonist to metabotropic glutamate receptors, particularly group II receptors. By binding to these receptors, it inhibits their activity, leading to decreased intracellular signaling cascades associated with neurotransmitter release.
Experimental data indicate that E4CPG effectively reduces the stimulation of cyclic adenosine monophosphate production in neuronal cells when activated by endogenous glutamate . This modulation can influence various physiological responses related to mood and cognition.
Relevant analytical methods such as high-performance liquid chromatography have been employed to assess the purity and stability of E4CPG under various conditions .
E4CPG has several scientific uses:
E4CPG ((RS)-α-Ethyl-4-carboxyphenylglycine) stands as a cornerstone compound in the pharmacological dissection of metabotropic glutamate receptor (mGluR) function within the central nervous system. As a selective antagonist with differential activity across mGluR subgroups, it has provided critical insights into the roles of these receptors in modulating synaptic transmission, plasticity, and neuronal excitability. Its development represented a significant advancement over earlier, less selective antagonists, enabling more precise interrogation of mGluR-mediated signaling pathways in both physiological and pathological contexts [2] [8]. The compound's enduring utility stems from its well-characterized receptor interactions, chemical stability, and effectiveness across diverse experimental preparations, from isolated receptor assays to intact neuronal circuits in vivo.
E4CPG (CAS Registry Number: 170846-89-6) possesses the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. This phenylglycine derivative features a benzene diacid core structure with an ethyl-substituted alpha-amino acid moiety. The molecule exists as a racemic mixture (RS configuration) at the chiral center bearing the amino and ethyl groups, a characteristic shared with many early mGluR phenylglycine antagonists that influences its pharmacological profile [5] [8]. The presence of two carboxylic acid functional groups (pKa values approximately 2.2 and 4.3 for the aryl and alpha-acid groups, respectively) confers high hydrophilicity and limited membrane permeability at physiological pH, properties that significantly influence its application in experimental paradigms [7].
Structural Determinants of Receptor Interaction: The 4-carboxy substitution on the phenyl ring is a critical determinant of E4CPG's selectivity profile, distinguishing it from close analogs like MCPG ((RS)-α-Methyl-4-carboxyphenylglycine). Molecular docking studies suggest that this carboxylate group forms ionic interactions with basic residues within the Venus Flytrap Domain (VFD) of group I and II mGluRs, while the ethyl group occupies a hydrophobic pocket that influences binding affinity and sterically hinders full domain closure upon binding [6] [9]. The alpha-carboxylate and amino groups engage in conserved interactions with residues in the hinge region between the VFD lobes, analogous to the binding mode of glutamate but with distinct steric constraints imposed by the ethyl substituent [9].
Physicochemical Characteristics: E4CPG presents as a white to off-white crystalline solid with limited solubility in aqueous solutions (< 5.8 mg/mL in water). Solubility can be significantly enhanced in alkaline conditions (up to 44.8 mM in DMSO with pH adjustment to 12 using NaOH), a property frequently utilized in experimental applications requiring stock solutions [5] [7]. The compound demonstrates stability at room temperature for extended periods when stored dry, although solutions require storage at -20°C to -80°C to prevent hydrolysis or racemization over time [5] [8]. Table 1 summarizes the key structural and physicochemical properties of E4CPG.
Table 1: Structural and Physicochemical Profile of E4CPG
Property | Value/Description |
---|---|
Systematic Name | (RS)-α-Amino-α-ethyl-1,4-benzenediacetic acid |
Synonyms | (RS)-ECPG; α-Ethyl-4-carboxyphenylglycine; 4-(1-Amino-1-carboxypropyl)benzoic acid |
CAS Number | 170846-89-6 |
Molecular Formula | C₁₁H₁₃NO₄ |
Molecular Weight | 223.23 g/mol |
Appearance | White to off-white solid |
Solubility (Water) | < 0.1 mg/mL (insoluble) |
Solubility (DMSO) | 10 mg/mL (44.80 mM) with pH adjustment to 12 |
Key Functional Groups | 4-Carboxyphenyl; α-ethyl substitution; α-amino acid; α-carboxylic acid |
Chirality | Racemic mixture (RS) at α-carbon |
The emergence of E4CPG as a pharmacological tool was intimately tied to the evolving understanding of mGluR classification and function in the late 1980s and early 1990s. Prior to its development, the non-selective antagonist MCPG ((RS)-α-Methyl-4-carboxyphenylglycine) represented a breakthrough as the first widely available mGluR blocker, but its moderate potency and complex activity profile (including partial agonist effects at some receptors) necessitated improved compounds [2] [8].
Second-Generation Antagonist Development: Synthesized in the mid-1990s, E4CPG emerged from systematic structure-activity relationship (SAR) studies exploring substitutions at the alpha-carbon position of phenylglycine derivatives. Researchers discovered that replacing the methyl group in MCPG with an ethyl group significantly enhanced antagonist potency across group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) receptors while maintaining selectivity over group III mGluRs and ionotropic glutamate receptors [2] [8]. Bedingfield et al. (1995) and Sekiyama et al. (1996) provided seminal characterizations, demonstrating that E4CPG exhibited 3-5 fold greater potency than MCPG in functional assays measuring phosphoinositide hydrolysis (Group I) and cAMP inhibition (Group II) [8].
Research Milestones Enabled: The increased selectivity and potency of E4CPG facilitated several key discoveries in mGluR neurobiology:
Excitotoxicity Modulation: Research using E4CPG helped elucidate the opposing roles of group I versus group II/III mGluRs in neuronal survival. E4CPG's blockade of group I receptors was shown to attenuate excitotoxic damage exacerbated by these receptors, while its inability to block group III receptors preserved their neuroprotective effects [3] [9].
Foundation for Modern Ligands: While newer, subtype-selective allosteric modulators have largely superseded E4CPG for therapeutic target validation, its development provided crucial pharmacophore insights. The understanding gained from its SAR, particularly the steric and electrostatic requirements within the VFD binding pocket, directly informed the design of later antagonists and allosteric modulators with improved specificity [6] [9].
E4CPG occupies a distinct niche within the classification schemes for mGluR antagonists, defined by its receptor subgroup selectivity, molecular mechanism of action, and chemical lineage.
Group Selectivity Profile: E4CPG is classified as a competitive antagonist primarily targeting group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors. It exhibits negligible activity at group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) or ionotropic glutamate receptors (NMDA, AMPA, kainate receptors) at standard concentrations (up to ~300 μM) [1] [2] [7]. This dual group I/II profile distinguishes it from antagonists like CPPG (group II/III selective) or MAP4 (group III selective). Within group I, functional studies suggest comparable potency at mGluR1 and mGluR5, though subtle differences in binding kinetics may exist [9].
Mechanism of Action: Competitive Orthosteric Antagonism: E4CPG binds competitively within the orthosteric glutamate binding site located in the Venus Flytrap Domain (VFD) of group I and group II mGluR subunits. This binding prevents glutamate-induced closure of the VFD lobes, thereby inhibiting the conformational changes necessary for receptor activation and subsequent G-protein coupling [6] [9]. Unlike non-competitive (allosteric) antagonists that bind within the transmembrane domains, E4CPG's action is surmountable by high glutamate concentrations. Its antagonism is characterized by rightward shifts in glutamate concentration-response curves without significant depression of the maximal response [8].
Comparative Efficacy Within Phenylglycine Analogs: E4CPG represents an evolutionary step within the phenylglycine antagonist class. It possesses significantly greater antagonist potency than its predecessor MCPG across group I and II receptors. However, it is generally less potent than subsequent subtype-selective antagonists or allosteric modulators developed later. For instance, LY367385 (mGluR1-selective) or LY341495 (highly potent group II selective) exhibit superior affinity and selectivity profiles [8]. Nevertheless, E4CPG retains utility as a broad-spectrum group I/II blocker in systems where pan-inhibition of these groups is desirable. Table 2 positions E4CPG relative to key mGluR antagonists.
Table 2: Classification of E4CPG Among Major mGluR Antagonists
Antagonist | Primary mGluR Targets | Mechanism | Relative Potency vs E4CPG | Chemical Class |
---|---|---|---|---|
E4CPG | Group I (mGluR1/5), Group II (mGluR2/3) | Competitive orthosteric | Reference compound | Phenylglycine derivative |
MCPG | Group I/II (weak, complex) | Competitive orthosteric | Less potent | Phenylglycine derivative |
LY367385 | mGluR1 > mGluR5 | Competitive orthosteric | More potent (mGluR1) | Substituted 4-carboxyphenylglycine |
LY341495 | Group II > Group III > Group I | Competitive orthosteric | Significantly more potent | Substituted phenylglycine analog |
CPPG | Group II/III | Competitive orthosteric | Similar or less potent | Phosphono-substituted phenylglycine |
MAP4 | Group III | Competitive orthosteric | N/A (different selectivity) | L-AP4 derivative |
FITM (e.g., basimglurant) | mGluR5 negative allosteric modulators (NAMs) | Non-competitive allosteric | More potent & selective (mGluR5) | Diverse (non-phenylglycine) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7